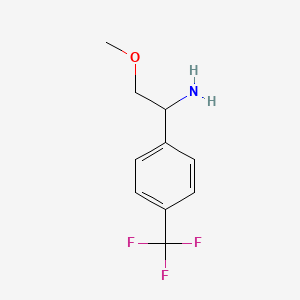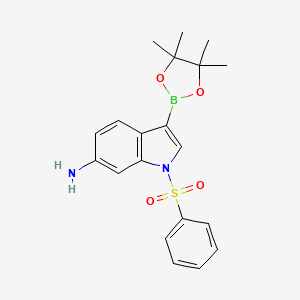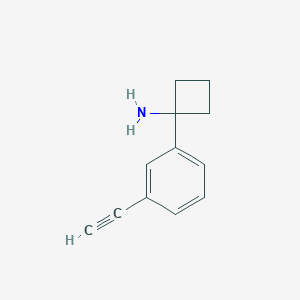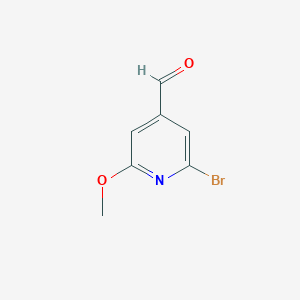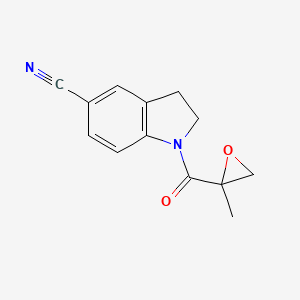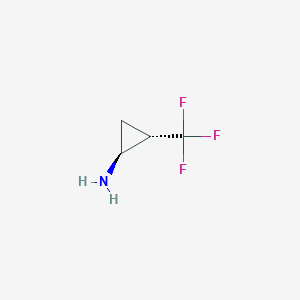
(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a trifluoromethylated alkene with a nitrogen source under specific conditions. The reaction may require catalysts such as transition metals to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its derivatives could be explored for therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of agrochemicals, such as pesticides or herbicides. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine: A stereoisomer with similar chemical properties but different biological activity.
2-(Trifluoromethyl)cyclopropan-1-amine: A compound lacking stereochemistry, which may affect its reactivity and applications.
Cyclopropylamine: A simpler cyclopropane derivative without the trifluoromethyl group, used for comparison in studies.
Uniqueness
(1S,2S)-2-(Trifluoromethyl)cyclopropan-1-amine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C4H6F3N |
|---|---|
Molekulargewicht |
125.09 g/mol |
IUPAC-Name |
(1S,2S)-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2/t2-,3-/m0/s1 |
InChI-Schlüssel |
UDWSAEWNKJDWHU-HRFVKAFMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]1N)C(F)(F)F |
Kanonische SMILES |
C1C(C1N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


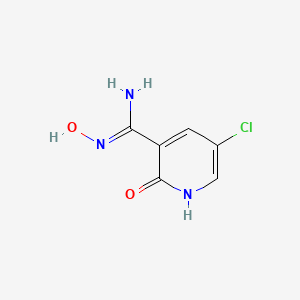
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)
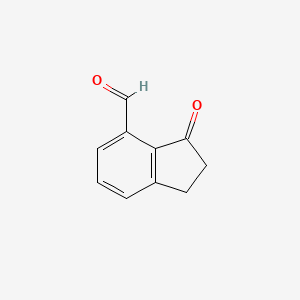
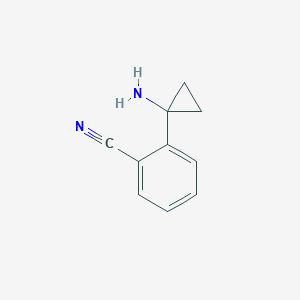

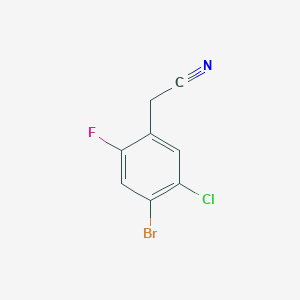
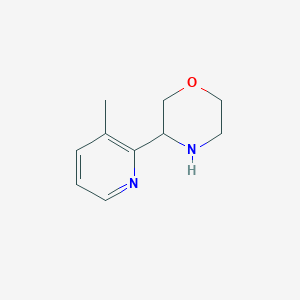
![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)
